2-(2-Methyl-3-nitrophenyl)propanoic acid
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Overview
Description
2-(2-Methyl-3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of propanoic acid, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-3-nitrophenyl)propanoic acid typically involves the nitration of 2-methylphenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon to yield 2-(2-Methyl-3-aminophenyl)propanoic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2-(2-Methyl-3-aminophenyl)propanoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Methyl-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
2-Methyl-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.
2-Methyl-3-nitrophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness: 2-(2-Methyl-3-nitrophenyl)propanoic acid is unique due to the specific positioning of the methyl and nitro groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This compound’s propanoic acid moiety also provides distinct properties compared to its acetic acid or benzoic acid counterparts.
Properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQBBKFKBSAAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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